N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 851945-92-1
Cat. No.: VC7180562
Molecular Formula: C15H12ClN3O3S
Molecular Weight: 349.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851945-92-1 |
|---|---|
| Molecular Formula | C15H12ClN3O3S |
| Molecular Weight | 349.79 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C15H12ClN3O3S/c1-8-7-23-15-17-6-10(14(21)19(8)15)13(20)18-11-5-9(16)3-4-12(11)22-2/h3-7H,1-2H3,(H,18,20) |
| Standard InChI Key | GGUROJMWWPMUIV-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
Synthesis
The synthesis of thiazolopyrimidine derivatives typically involves multi-step reactions. A common method is the three-component condensation reaction, which includes the use of appropriate starting materials such as thiazoles, pyrimidines, and aromatic amines. Industrial-scale synthesis may utilize continuous flow reactors to optimize yield and purity.
Pharmacological Activities
Thiazolopyrimidine derivatives are known for their diverse biological activities:
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Anticancer Properties: Similar compounds have shown significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
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Antiviral and Anti-inflammatory Properties: These compounds are also investigated for their potential antiviral and anti-inflammatory effects, although specific data on N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide is not available.
Biological Activity
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Thiazolopyrimidines | Anticancer, Antiviral, Anti-inflammatory | Inhibition of cell cycle progression, apoptosis induction |
| Similar Derivatives | Potential therapeutic applications | Interaction with enzymes or receptors |
Chemical Reactions
These compounds can undergo various chemical reactions, including oxidation and reduction, using agents like hydrogen peroxide and sodium borohydride, respectively.
Industrial Applications
Due to their unique structure and reactivity, thiazolopyrimidine derivatives are useful in the development of new materials and chemical processes.
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